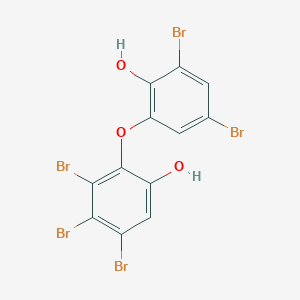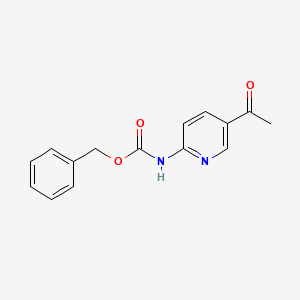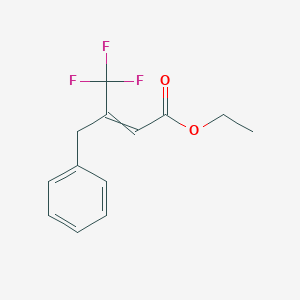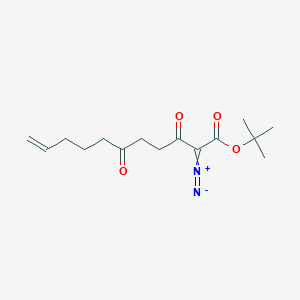
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a tert-butoxy group, and a dioxoundeca-dien backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate typically involves the reaction of a suitable precursor with tert-butyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure the stability of the diazonium group. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive diazonium group.
化学反応の分析
Types of Reactions
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: The compound’s reactivity makes it a valuable tool in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
1-tert-Butoxy-2-butoxycarbonyl-1,2-dihydroisoquinoline: This compound shares the tert-butoxy group but has a different core structure.
2,1,3-Benzothiadiazole Derivatives: These compounds have similar electronic properties and are used in similar applications, such as OLEDs and organic solar cells.
Uniqueness
1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate is unique due to its combination of a diazonium group and a tert-butoxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
特性
CAS番号 |
197085-81-7 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
tert-butyl 2-diazo-3,6-dioxoundec-10-enoate |
InChI |
InChI=1S/C15H22N2O4/c1-5-6-7-8-11(18)9-10-12(19)13(17-16)14(20)21-15(2,3)4/h5H,1,6-10H2,2-4H3 |
InChIキー |
RLMHVLGDJNYSBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)CCC(=O)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


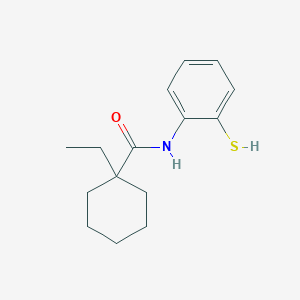
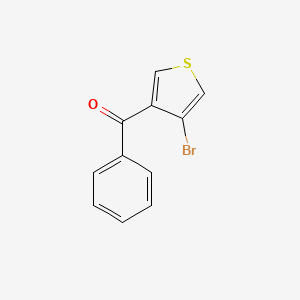
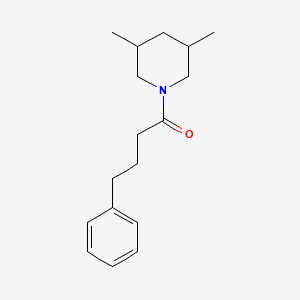
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
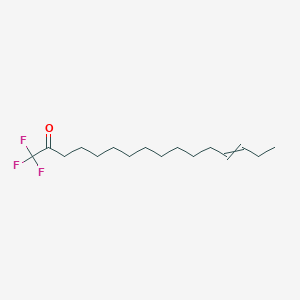
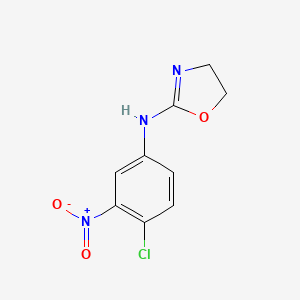
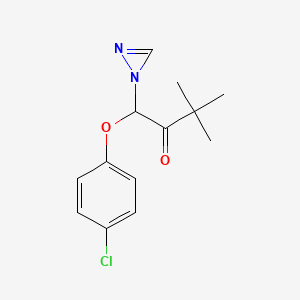
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
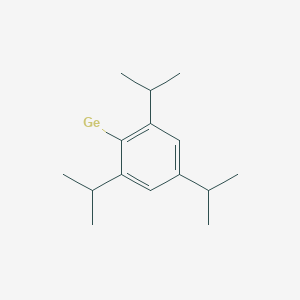
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
